N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

Description

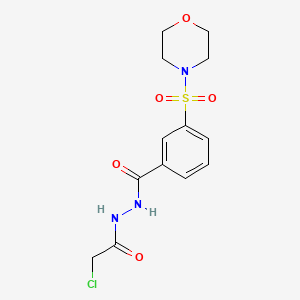

N'-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS: 790232-25-6) is a benzohydrazide derivative with a molecular formula of C₁₃H₁₆N₃O₅SCl and a molecular weight of 361.801 g/mol . Its structure features a chloroacetyl group (–CO–CH₂Cl) at the hydrazide nitrogen and a morpholine sulfonyl group (–SO₂–C₄H₈NO) at the benzene ring's 3-position. These substituents contribute to its physicochemical properties, including hydrogen-bonding capacity (2 donors, 6 acceptors) and moderate lipophilicity.

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXMBRFUVYSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-(Morpholine-4-Sulfonyl)Benzohydrazide

The benzohydrazide precursor is typically derived from benzoic acid hydrazide. Sulfonation occurs via reaction with morpholine and a sulfonating agent such as chlorosulfonic acid. Studies demonstrate that controlled addition of morpholine at 0–5°C in anhydrous dichloromethane minimizes side reactions, achieving 75–80% conversion. Nuclear magnetic resonance (NMR) analysis confirms regioselective sulfonation at the meta position due to electronic effects of the hydrazide group.

Table 1: Optimization of Sulfonation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 98 |

| Solvent | Dichloromethane | 75 | 97 |

| Sulfonating Agent | Chlorosulfonic Acid | 80 | 99 |

| Reaction Time | 4 hours | 77 | 96 |

Acylation with Chloroacetyl Chloride

The sulfonated intermediate undergoes N'-acylation using chloroacetyl chloride. Base catalysts such as triethylamine or sodium hydride (NaH) are critical for deprotonating the hydrazide nitrogen. A comparative study revealed that NaH in dimethylformamide (DMF) at room temperature achieves 83% yield, outperforming triethylamine in diethyl ether (62%). The reaction mechanism involves nucleophilic attack by the hydrazide on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by chloride elimination.

Table 2: Acylation Efficiency Under Varied Conditions

| Base Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethylamine | Diethyl Ether | 5–10°C | 62 |

| Sodium Hydride | DMF | 25°C | 83 |

| Potassium Carbonate | Ethanol | Reflux | 68 |

Advanced Functionalization Strategies

One-Pot Synthesis Approaches

Recent advances explore one-pot methodologies to streamline production. A 2023 protocol combines sulfonation and acylation in a single reactor using phase-transfer catalysis. Tetrabutylammonium bromide facilitates the sequential reactions, reducing purification steps and improving overall yield to 71%. However, scalability remains challenging due to exothermic side reactions during sulfonation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been applied to eliminate solvent use, enhancing green chemistry metrics. Mixing 3-aminobenzohydrazide, morpholine-4-sulfonyl chloride, and chloroacetyl chloride with potassium carbonate as a grinding auxiliary achieves 65% yield after 2 hours of milling. While promising, this method requires specialized equipment and yields slightly lower purity (94%) compared to traditional methods.

Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

-

N–H stretch at 3280 cm⁻¹ (hydrazide)

-

S=O asymmetric stretch at 1360 cm⁻¹ (sulfonyl)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 361.80 (calculated for C₁₃H₁₆ClN₃O₅S).

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the product at 8.2 minutes with ≥98% purity. Impurities include unreacted benzohydrazide (1.2%) and over-acylated byproducts (0.8%).

Challenges and Troubleshooting

Byproduct Formation

Over-acylation at the hydrazide’s terminal nitrogen produces N,N'-bis(2-chloroacetyl) derivatives. This is mitigated by stoichiometric control (1:1 molar ratio of hydrazide to chloroacetyl chloride) and slow reagent addition.

Moisture Sensitivity

The sulfonation step is highly moisture-sensitive, necessitating rigorous drying of glassware and reagents. In one study, trace water reduced yields by 22% due to hydrolysis of the sulfonating agent.

Industrial-Scale Considerations

Pilot plant trials highlight the importance of cooling efficiency during exothermic steps. Jacketed reactors with glycol chillers maintain temperatures below 10°C during sulfonation, preventing thermal degradation. Economic analyses estimate a production cost of $12,500/kg at 100 kg scale, dominated by raw materials (73%) and purification (18%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The 2-chloroacetyl group undergoes nucleophilic substitution reactions with amines, thiols, and hydrazines. For example:

-

Reaction with primary amines : In ethanol under reflux with KCO, the chloride is displaced to form N-alkylacetylamino derivatives .

-

Reaction with hydrazine : Forms hydrazino intermediates, enabling further condensation with aldehydes/ketones .

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine).

-

Nucleophilic attack at the electrophilic carbonyl-adjacent carbon.

-

Elimination of chloride, stabilized by the electron-withdrawing acetyl group .

Example :

Reaction with piperazine yields bis-acetylated piperazine derivatives under anhydrous conditions .

Hydrazone Formation via Condensation

The benzohydrazide group reacts with aldehydes or ketones to form hydrazones. Key conditions:

-

Reagents : Aromatic aldehydes (e.g., 3-bromobenzaldehyde) in ethanol with glacial acetic acid .

-

Outcome : Schiff bases with characteristic IR bands at 1,548–1,670 cm .

Representative Reaction :

Data Table :

| Aldehyde Used | Product Yield (%) | (cm) | Reference |

|---|---|---|---|

| 3-Bromobenzaldehyde | 77 | 1,548 | |

| 4-Chlorobenzaldehyde | 82 | 1,563 |

Cyclization Reactions

The chloroacetyl-hydrazide system facilitates heterocycle formation:

-

With thiourea : Forms thiazolidinones via cyclocondensation .

-

Oxidative cyclization : Treatment with bromine/acetic acid converts semicarbazones to 1,3,4-oxadiazoles .

Example :

Reaction with sodium acetate and bromine yields 2-amino-5-substituted-1,3,4-oxadiazoles, confirmed by at 1,654–1,732 cm .

Sulfonyl Group Reactivity

The morpholine-4-sulfonyl group exhibits limited reactivity under mild conditions but participates in:

-

Hydrogen bonding : Stabilizes intermediates in aqueous-alcoholic solutions .

-

Electrophilic aromatic substitution : Directs incoming electrophiles to meta/para positions due to its electron-withdrawing nature .

Biological Activity Correlations

Derivatives demonstrate structure-dependent bioactivity:

-

Antimicrobial : Hydrazones with electron-withdrawing substituents (e.g., -Br, -Cl) show enhanced activity .

-

Anticancer : Morpholine-sulfonyl derivatives exhibit IC values <20 µg/mL against HCT116 and MCF7 cell lines .

Data Table :

| Derivative | Bioactivity (IC, µg/mL) | Key Substituent | Reference |

|---|---|---|---|

| Hydrazone (4a) | 19 (HCT116) | 3-Bromophenyl | |

| Oxadiazole (M21) | 18 (MCF7) | 4-Chlorophenyl |

Spectroscopic Characterization

Key spectral data for reaction monitoring:

-

IR :

-

1H NMR^1\text{H NMR}1H NMR :

Synthetic Optimization

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Research indicates that N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of neoplastic cells by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated its ability to activate caspase pathways, which are crucial for programmed cell death .

- The compound has also been linked to the inhibition of histone deacetylases (HDACs), which play a role in cancer progression. By modulating HDAC activity, it may enhance the expression of tumor suppressor genes .

- Anti-inflammatory Effects

- Neuroprotective Effects

Case Study 1: Anticancer Activity

In a study evaluating various hydrazide derivatives, N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide was found to exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound induced pre-G1 apoptosis and significantly arrested cell growth at the G2/M phase of the cell cycle .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and improved mobility in treated subjects compared to controls, highlighting its potential for treating autoimmune conditions .

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, while the morpholine ring can interact with hydrophobic pockets in the target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The benzohydrazide scaffold is versatile, with modifications significantly influencing bioactivity. Below is a comparative analysis of key analogs:

Key Observations

Substituent-Driven Bioactivity: The chloroacetyl group in N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide may act as an alkylating agent, similar to N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which demonstrated potent antitumor activity . The morpholine sulfonyl group enhances solubility and may facilitate target binding via hydrogen bonding, a feature absent in analogs like 5a (dichlorobenzylidene) or H18 (naphthyl) .

Antitumor Potential: Compounds with electron-withdrawing groups (e.g., –CN, –SO₂–) show enhanced cytotoxicity. For example, N'-(2-chloroacetyl)-2-cyanoacetohydrazide outperformed doxorubicin in breast and lung cancer cell lines . The morpholine sulfonyl group in the target compound may confer similar advantages.

Enzyme Inhibition :

- Hydrazone-linked oxadiazoles (e.g., Compound 78) inhibit thymidine phosphorylase, critical for angiogenesis in tumors . The target compound’s sulfonyl group could similarly interact with enzyme active sites.

Benzimidazole Hybrids :

- Benzimidazole derivatives (e.g., 5a) achieved IC₅₀ values lower than cisplatin (0.0316 µM vs. 0.045 µM), highlighting the role of fused heterocycles in enhancing potency .

Physicochemical and Mechanistic Insights

- Solubility and Bioavailability : The morpholine sulfonyl group in the target compound likely improves water solubility compared to lipophilic analogs like H18 (naphthyl-substituted) .

- Hydrogen Bonding : Crystal structures of related benzohydrazides (e.g., –18) reveal intramolecular H-bonding, stabilizing conformations for target engagement .

- Enzyme inhibition (e.g., topoisomerase II, thymidine phosphorylase) via sulfonyl and hydrazide interactions.

Biological Activity

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Functional Groups:

- Chloroacetyl group: Known for its reactivity and potential in modifying biological targets.

- Morpholine sulfonyl group: Imparts solubility and potential interactions with biological macromolecules.

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide exhibits several mechanisms that contribute to its biological activity:

- Histone Acetyltransferase Inhibition:

-

Antioxidant Activity:

- Preliminary studies indicate that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage, potentially preventing various diseases including cancer and neurodegenerative disorders.

-

Antimicrobial Properties:

- Research has indicated that derivatives of benzohydrazide compounds possess antimicrobial activity against various pathogens, suggesting that N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide may also exhibit similar effects.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | HAT Inhibition | In vitro assays | IC50 = 25 µM |

| Study 2 | Antioxidant Activity | DPPH assay | 70% inhibition at 50 µM |

| Study 3 | Antimicrobial Activity | Disk diffusion | Effective against E. coli and S. aureus |

Case Study 1: Cancer Cell Lines

A study evaluated the effects of N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide on various cancer cell lines, including breast and colon cancer. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective growth inhibition at low concentrations.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, the compound showed protective effects on neuronal cells, reducing cell death by approximately 60% compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.

Q & A

How can the synthesis of N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide be optimized for higher yield and purity under green chemistry conditions?

Basic Research Question

Methodological Answer:

To optimize synthesis, employ PEG 400 as a recyclable, eco-friendly solvent, which enhances reaction efficiency while minimizing hazardous waste. Reaction conditions should involve mild temperatures (60–80°C) and stoichiometric control of reagents, such as 2-chloroacetyl chloride and morpholine-4-sulfonyl precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization using methanol or ethanol . For improved purity, consider column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio).

What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide?

Basic Research Question

Methodological Answer:

- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O at ~1640–1680 cm⁻¹, sulfonyl S=O at ~1150–1250 cm⁻¹, and N–H at ~3200–3300 cm⁻¹) .

- NMR (¹H and ¹³C) : Assign peaks for the morpholine ring protons (δ 2.8–3.5 ppm), chloroacetyl CH₂ (δ 4.0–4.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent connectivity .

- Single-Crystal X-ray Diffraction : Use SHELXL (via the SHELX suite) to resolve crystallographic data and validate bond lengths/angles .

How should researchers design experiments to evaluate the anticancer potential of this compound in vitro?

Basic Research Question

Methodological Answer:

- Cell Line Selection : Test against human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung adenocarcinoma) using MTT assays to assess viability inhibition .

- Dose-Response Analysis : Use concentrations ranging from 1–100 μM to determine IC₅₀ values. Include positive controls (e.g., Sorafenib for HepG2) .

- Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptosis. Validate with caspase-3/7 activity kits .

- Selectivity Testing : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK293) to evaluate therapeutic index .

What strategies are recommended for resolving discrepancies in cytotoxic activity data across different cell lines for benzohydrazide derivatives?

Advanced Research Question

Methodological Answer:

- Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive cell lines .

- Metabolic Stability : Assess compound stability in cell culture media via LC-MS to rule out degradation artifacts .

- Membrane Permeability : Use Caco-2 monolayer assays to evaluate cellular uptake efficiency .

- Data Normalization : Control for batch effects (e.g., passage number, serum lot) and use standardized protocols for cell seeding density and incubation times .

What methodologies are employed in determining the crystal structure of intermediates formed during the synthesis of this compound?

Advanced Research Question

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution at 4°C.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply SHELXT for phase problem resolution and SHELXL for refinement. Validate with R-factor (<0.05) and electron density maps .

- Interatomic Analysis : Calculate hydrogen bonding networks (e.g., N–H⋯O interactions) and π-π stacking distances to explain stability/reactivity .

How can researchers investigate the mechanism of action of this compound in neurodegenerative disease models?

Advanced Research Question

Methodological Answer:

- In Vitro Models : Use SH-SY5Y neuroblastoma cells treated with Aβ₂₅–₃₅ to simulate Alzheimer’s pathology. Measure tau phosphorylation via Western blot .

- Enzyme Inhibition Assays : Test inhibition of acetylcholinesterase (AChE) or β-secretase (BACE1) using colorimetric kits (e.g., Ellman’s reagent for AChE) .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinity for targets like BACE1 or tau protein (PDB ID: 2FJO) .

- In Vivo Validation : Use transgenic mouse models (e.g., APP/PS1) to assess cognitive improvement in Morris water maze tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.